molecular formula C6H15BrN2S B3275973 [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide CAS No. 6326-39-2

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B3275973
CAS No.: 6326-39-2
M. Wt: 227.17 g/mol
InChI Key: DUIBFAUJQDIOSU-UHFFFAOYSA-N
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Description

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide (CAS: 6326-39-2) is a hydrobromide salt characterized by a methanimidamide core functionalized with a 3-methylbutylsulfanyl group. This compound belongs to a broader class of sulfanyl-substituted methanimidamide salts, which are frequently explored as intermediates in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

3-methylbutyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S.BrH/c1-5(2)3-4-9-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBFAUJQDIOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50713315
Record name 3-Methylbutyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-39-2
Record name NSC30630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbutyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide involves several steps. One common method includes the reaction of 3-methylbutyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency.

Chemical Reactions Analysis

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

The compound [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide is a guanidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in antibiotic development and other therapeutic areas. This article explores its scientific research applications, supported by case studies and data tables.

Case Studies

  • Antibacterial Activity Against MRSA :
    • A study identified a novel guanidine-based antibiotic that exhibited high efficacy against MRSA, with a minimum inhibitory concentration (MIC) of 1.5 µM. This compound was shown to disrupt cell membrane integrity through ionic interactions with negatively charged lipids .
  • Enhanced Drug Uptake :
    • Research demonstrated that modifying guanidine compounds to mimic physiological conditions, such as the presence of sodium bicarbonate, significantly increased their antibacterial activity. This approach improved the hit rate in screening for effective antibiotics by 13% .

Antitumor Properties

Guanidine derivatives have also been explored for their antitumor potential. Structural modifications of guanidine compounds have led to the development of agents that inhibit tumor growth by targeting inflammatory pathways and signaling mechanisms associated with cancer progression .

Inhibition of Acetyl-CoA Carboxylase

Another area of interest is the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Compounds similar to this compound have been studied for their ability to inhibit ACC, suggesting potential applications in metabolic disorders and obesity management .

Summary of Biological Activities

Activity TypeCompound NameMIC (µM)Target
AntibacterialThis compound1.5MRSA
AntitumorVarious Guanidine DerivativesVariesNF-κB Signaling Pathway
ACC InhibitionGuanidine AnaloguesVariesAcetyl-CoA Carboxylase

Structure-Activity Relationship Insights

Modification TypeImpact on Activity
Guanidinium GroupEssential for antibacterial activity
Physiological MimicryIncreases drug uptake and efficacy
Structural ModificationsEnhances antitumor properties

Mechanism of Action

The mechanism of action of [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with other methanimidamide hydrobromide derivatives, differing primarily in the sulfanyl substituent. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Source
[(3-Methylbutyl)sulfanyl]methanimidamide HBr 3-Methylbutyl Not explicitly reported 6326-39-2
[(4-Fluorophenyl)methyl]sulfanyl]methanimidamide HBr 4-Fluorobenzyl C₈H₁₀BrFN₂S 265.14 15894-03-8
[(Cyclopropylmethyl)sulfanyl]methanimidamide HBr Cyclopropylmethyl C₅H₁₃BrN₂OS 229.14 63667-17-4
[(Diphenylmethyl)sulfanyl]methanimidamide HBr Diphenylmethyl C₁₄H₁₆BrN₂S 339.25 90280-15-2
[(2,4,5-Trifluorophenyl)methyl]sulfanyl]methanimidamide HBr 2,4,5-Trifluorobenzyl C₈H₈BrF₃N₂S 301.13

Key Observations :

  • Substituent Effects : Bulky substituents (e.g., diphenylmethyl) increase molecular weight and may reduce solubility in polar solvents, while smaller groups (e.g., cyclopropylmethyl) enhance solubility .

Comparison :

  • Efficiency : The 3-methylbutyl variant may require longer reaction times due to steric hindrance compared to linear or aromatic substituents .
  • Yield : Fluorinated derivatives (e.g., 4-fluorophenylmethyl) report higher yields (>90%) due to enhanced reactivity of electron-deficient intermediates .

Physical and Chemical Properties

Limited data are available for the target compound, but trends across analogues suggest:

  • Melting Points: Fluorinated derivatives (e.g., 4-fluorophenylmethyl, CAS: 15894-03-8) exhibit higher melting points (~210–214°C) compared to non-fluorinated variants .
  • Solubility: Cyclopropylmethyl and 3-methylbutyl derivatives are more soluble in organic solvents (e.g., DMF, ethanol) than aromatic analogues .
  • Stability : All hydrobromide salts are hygroscopic, requiring storage under anhydrous conditions .

Commercial Availability and Purity

  • [(3-Methylbutyl)sulfanyl]methanimidamide HBr : Available from specialized suppliers (e.g., Enamine Ltd.) with purity >95% .
  • Fluorinated Analogues : Sold by Fluorochem and CymitQuimica at 95–98% purity for research use .
  • Pricing : Bulky derivatives (e.g., diphenylmethyl) are costlier (~$500/25g) due to complex synthesis .

Biological Activity

Overview of [(3-Methylbutyl)sulfanyl]methanimidamide Hydrobromide

Chemical Structure and Properties
this compound is a chemical compound characterized by a sulfanyl group attached to a methanimidamide structure, with a hydrobromide salt form. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research has indicated that compounds containing sulfanyl groups can exhibit antimicrobial properties. For instance, derivatives of thioamides and thioethers have been shown to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Compounds similar to this compound may act as enzyme inhibitors. The structural features of sulfanyl compounds allow them to interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme activity needs modulation.

Cytotoxicity Studies

In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. The biological activity often correlates with the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.

Case Studies

  • Antimicrobial Activity : A study on thioamide derivatives showed significant inhibition against Gram-positive bacteria, indicating that similar sulfanyl compounds could exhibit comparable effects.
  • Cytotoxicity : Research involving thioether compounds demonstrated selective cytotoxicity against specific cancer cell lines, suggesting potential for further exploration in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference Source
AntimicrobialDisruption of cell membranes
Enzyme InhibitionInteraction with active sites of enzymes
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide, and how can reaction conditions be optimized?

  • Methodology : Adapt protocols from structurally related methanimidamide derivatives. For example, a three-step synthesis involving (1) thiourea coupling with a ketone precursor, (2) bromination, and (3) purification via recrystallization (analogous to methods in ). Optimization may involve adjusting solvent polarity (e.g., toluene vs. ethanol), reaction time (5–24 hours), and temperature (80–100°C) to improve yield. Monitor intermediates using TLC and characterize products via 1^1H/13^13C NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • XRPD : Use CuKα radiation to identify crystalline phases, with characteristic peaks (e.g., 5.5°, 14.8°, 16.7°) for batch consistency (as in ).
  • NMR Spectroscopy : Assign peaks for the sulfanyl (-S-), methanimidamide (-NH-C(=NH)-), and hydrobromide moieties. Compare with databases for analogous compounds (e.g., ).
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm (see for method adaptation).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation and light-induced decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl-methanimidamide group in nucleophilic or electrophilic reactions?

  • Methodology : Perform DFT calculations to map electron density distributions, focusing on the sulfur atom’s nucleophilicity and the imidamide’s electrophilic sites. Validate with experimental kinetics (e.g., reaction with alkyl halides or acylating agents) under controlled pH and solvent conditions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns) for this compound?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities to confirm assignments .
  • X-ray Crystallography : Resolve absolute configuration and compare with computational models ( provides structural templates).

Q. What strategies are effective for improving the bioavailability of this compound in preclinical models?

  • Methodology :

  • Salt Form Screening : Test alternative counterions (e.g., chloride, phosphate) for enhanced solubility.
  • Prodrug Design : Modify the sulfanyl group with ester-linked promotieties, and assess hydrolysis rates in simulated biological fluids.
  • In Vivo PK Studies : Use Swiss albino mice (20–25 g) with oral dosing (e.g., 20 mg/kg) and LC-MS/MS plasma analysis (adapt protocols from ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide
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[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide

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